![molecular formula C12H10N6O4 B14513054 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile CAS No. 62766-24-9](/img/structure/B14513054.png)
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile is a complex organic compound that features a hydrazone linkage and multiple nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in a solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive nature of 2,4-dinitrophenylhydrazine .
化学反応の分析
Types of Reactions
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to further nitrated products .
科学的研究の応用
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone linkage . The nitro groups also play a role in stabilizing the compound and influencing its reactivity.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Lacks the nitro groups, making it less reactive and less stable compared to 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile.
Hydrazones: General class of compounds that share the hydrazone linkage but may lack the specific nitro groups and structural features
Uniqueness
The presence of multiple nitro groups in this compound makes it particularly reactive and useful in various chemical reactions. Its ability to form stable hydrazone linkages with carbonyl compounds also sets it apart from other similar compounds .
特性
CAS番号 |
62766-24-9 |
|---|---|
分子式 |
C12H10N6O4 |
分子量 |
302.25 g/mol |
IUPAC名 |
3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]pentanedinitrile |
InChI |
InChI=1S/C12H10N6O4/c13-5-3-9(4-6-14)8-15-16-11-2-1-10(17(19)20)7-12(11)18(21)22/h1-2,7-9,16H,3-4H2 |
InChIキー |
ZVTHOSLZHBBSCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


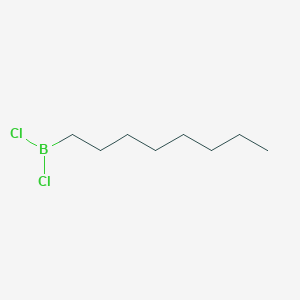
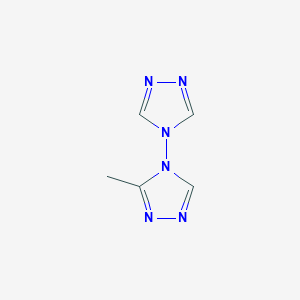
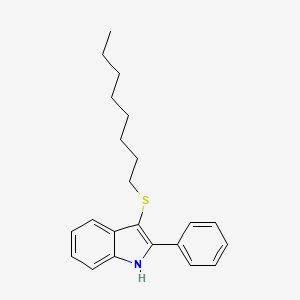

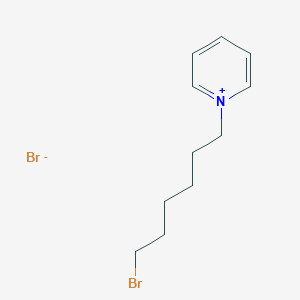
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

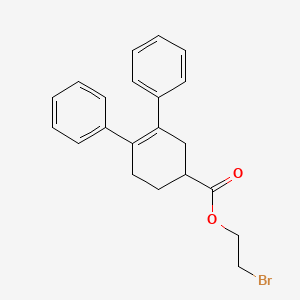
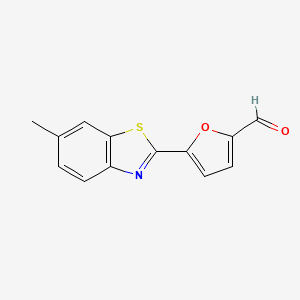
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

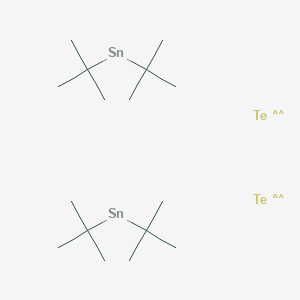
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
